![molecular formula C11H11N3O B2404665 (1E)-N-hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine CAS No. 99205-91-1](/img/structure/B2404665.png)
(1E)-N-hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine
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Description
(1E)-N-Hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine is a research chemical with the CAS number 99205-91-1 . It has a molecular weight of 201.22 and a molecular formula of C11H11N3O . The canonical SMILES representation is C1=CC=C(C=C1)C(=NO)CN2C=CC=N2 .
Molecular Structure Analysis
The InChI representation of this compound is InChI=1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11 . This representation provides a detailed view of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (201.22) and molecular formula (C11H11N3O) . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Scientific Research Applications
Anti-Fungal Activity
The compound and its complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have shown significant anti-fungal properties. Enhanced activity is observed in these complexes compared to the free ligands, indicating their potential in anti-fungal applications (Bala, Ahmad, & Sharma, 2013).
Synthesis of Heterocyclic Derivatives
This compound is integral in synthesizing various heterocyclic derivatives like pyrazoles, isoxazoles, oxazines, and thiazines. These derivatives are important in studying biological activities against bacteria (Saadi, 2018).
Microwave-Assisted Synthesis
Microwave energy has been utilized to synthesize pyrazole derivatives, including this compound. Such methods offer an efficient alternative for producing biologically active chalcone derivatives, showing antimicrobial activity against various bacteria (Katade et al., 2008).
Potential in Cancer Treatment
Certain analogues of this compound, specifically in the pyrazole SKF-96365 series, have been found to affect endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry, which is crucial for developing potential cancer therapies (Dago et al., 2018).
Antimicrobial Activity
Several derivatives of this compound have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This highlights its importance in developing new antimicrobial agents (Bondock, Khalifa, & Fadda, 2011).
properties
IUPAC Name |
(NE)-N-(1-phenyl-2-pyrazol-1-ylethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFGIQDGEVEYRN-QBFSEMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CN2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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